

5'-(N-Cyclopropyl)carboxamidoadenosine: A Selective A2 Adenosine Receptor Agonist

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Compound of Interest

Compound Name: 5'-(N-Cyclopropyl)carboxamidoadenosine

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine that has demonstrated notable selectivity as an agonist for the A2 adenosine receptor subtype. This technical guide provides a comprehensive overview of CPCA, focusing on its pharmacological profile, the underlying signaling pathways it modulates, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly those with an interest in purinergic signaling.

Pharmacological Profile of CPCA

CPCA's utility as a research tool and potential therapeutic agent stems from its preferential activation of the A2A adenosine receptor over other subtypes (A1, A2B, and A3). This selectivity is crucial for elucidating the specific physiological roles of the A2A receptor and for developing targeted therapeutics with minimal off-target effects.

Binding Affinity and Functional Potency

The selectivity of CPCA is quantified by comparing its binding affinity (K_i) and functional potency (EC_{50}) across the four adenosine receptor subtypes. While a comprehensive dataset for CPCA from a single study is not readily available in the public domain, data from various sources on CPCA and structurally related compounds allows for an informed estimation of its pharmacological profile.

Table 1: Binding Affinity (K_i) of Adenosine Receptor Agonists

Compound	A1 (K_i , nM)	A2A (K_i , nM)	A2B (K_i , nM)	A3 (K_i , nM)
CPCA	Data not available	Data not available	Data not available	Data not available
NECA	14	20	-	6.2

Note: K_i values for the non-selective agonist NECA (5'-(N-Ethylcarboxamido)adenosine) are provided for comparison. A comprehensive selectivity profile for CPCA requires further experimental investigation.

Table 2: Functional Potency (EC_{50}) of CPCA in Adenylyl Cyclase Assays

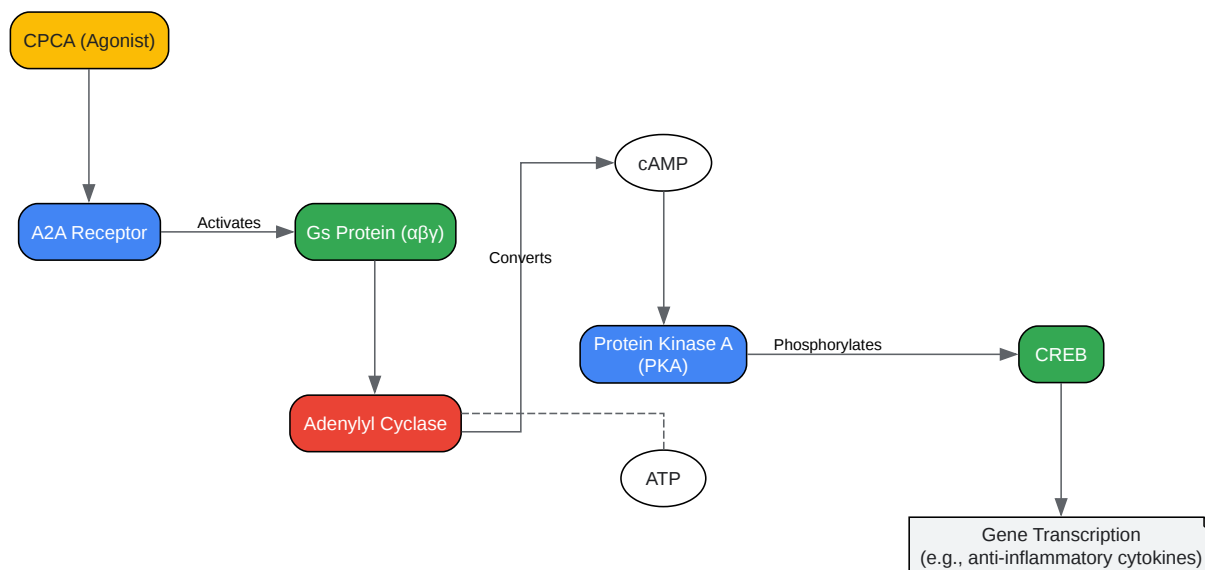
Cell Line	Receptor Expressed	EC_{50} (μ M)	Reference
CHO-K1	A2A	5.3	ChemicalBook
PC-12	A2	0.11	MedChemExpress[1]

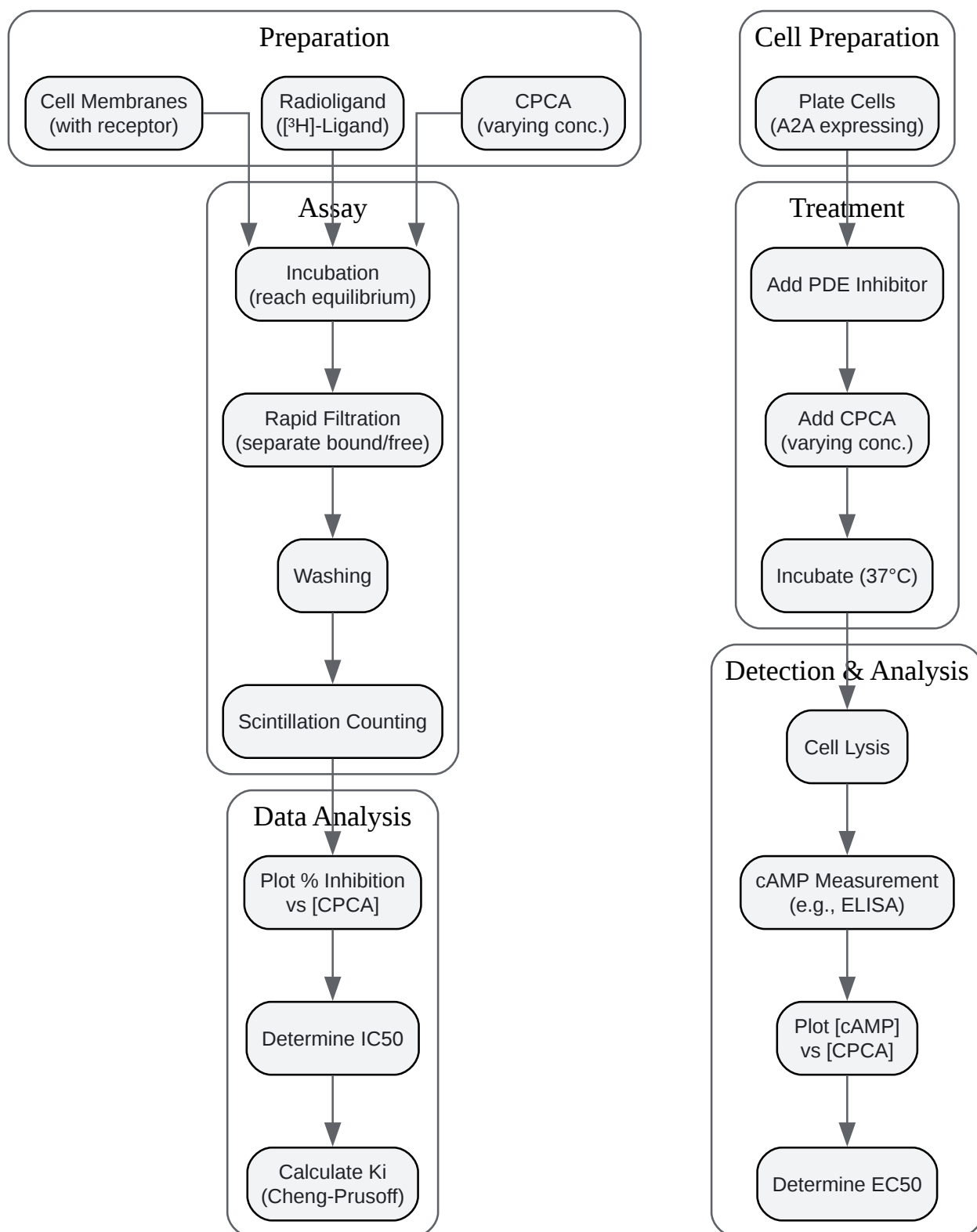
The EC_{50} values indicate that CPCA effectively stimulates adenylyl cyclase, the primary downstream effector of the A2A receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1]

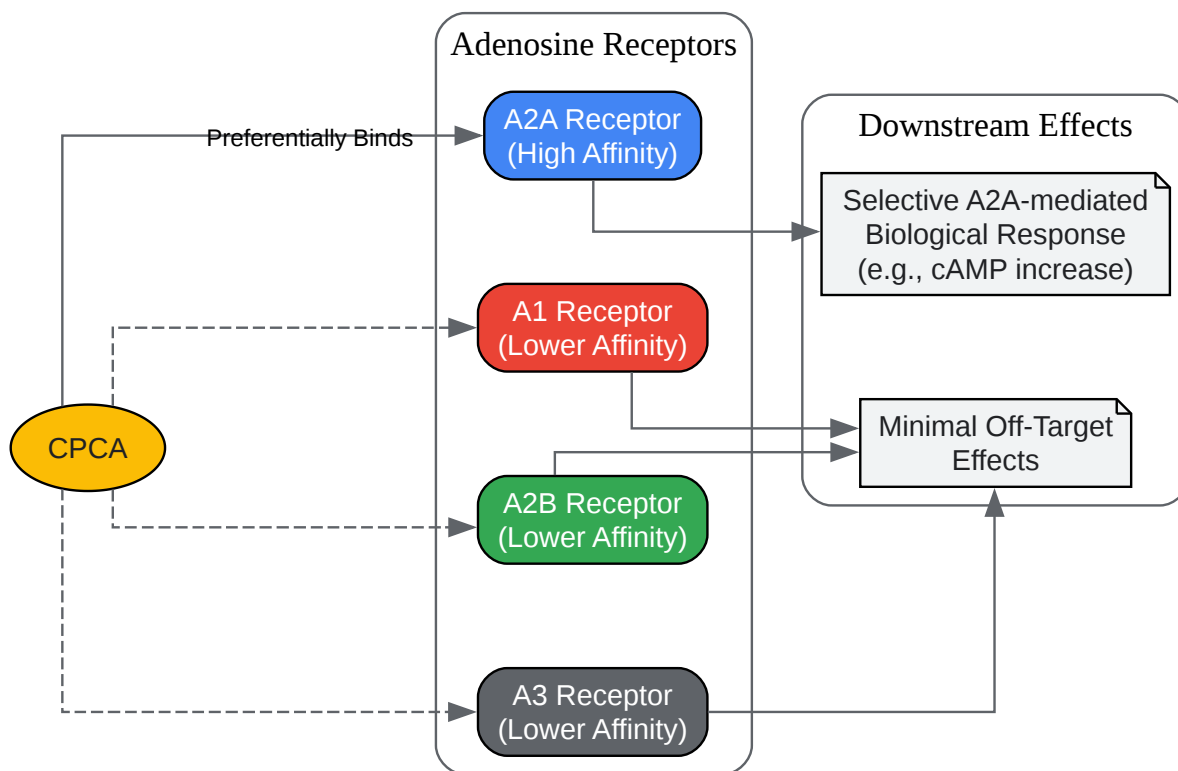
A2 Adenosine Receptor Signaling Pathway

Activation of the A2A adenosine receptor by an agonist like CPCA initiates a cascade of intracellular events primarily mediated by the stimulatory G protein, G_s . This signaling pathway

plays a critical role in various physiological processes, including vasodilation, inhibition of inflammation, and neurotransmission.







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References

- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
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